1-Chloro-2,4,5-tris-trifluoromethyl-benzene
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Overview
Description
1-Chloro-2,4,5-tris-trifluoromethyl-benzene is an aromatic compound with the molecular formula C9H2ClF9. It is characterized by the presence of three trifluoromethyl groups (-CF3) and one chlorine atom attached to a benzene ring.
Scientific Research Applications
1-Chloro-2,4,5-tris-trifluoromethyl-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the design of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to modulate biological activity through the trifluoromethyl groups.
Mechanism of Action
Target of Action
1-Chloro-2,4,5-tris(trifluoromethyl)benzene is primarily used as an intermediate in organic synthesis . It is also used as a solvent and catalyst in chemical processes . The compound’s primary targets are therefore the reactants and catalysts in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in the Suzuki–Miyaura cross-coupling reaction, it can act as an organoboron reagent . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Preparation Methods
One common method is the radical trifluoromethylation of chlorobenzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF3) under specific reaction conditions . Industrial production methods may involve large-scale reactions using similar reagents and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2,4,5-tris-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation-reduction reactions, although these are less common due to the stability of the -CF3 group.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Chloro-2,4,5-tris-trifluoromethyl-benzene can be compared with other trifluoromethyl-substituted benzenes, such as:
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups but lacks the chlorine atom, leading to different reactivity and applications.
1,4-Bis(trifluoromethyl)benzene: With two trifluoromethyl groups, this compound exhibits different electronic properties and is used in different synthetic applications.
The uniqueness of this compound lies in the combination of the chlorine atom and trifluoromethyl groups, which provide distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-chloro-2,4,5-tris(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF9/c10-6-2-4(8(14,15)16)3(7(11,12)13)1-5(6)9(17,18)19/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTHVWLEGWINPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623063 |
Source
|
Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120326-71-8 |
Source
|
Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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